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molecular formula C7H6N2O4S B8797435 7-Hydroxy-8-nitro-2H-thiazolo[3,2-A]pyridin-5(3H)-one CAS No. 1303510-58-8

7-Hydroxy-8-nitro-2H-thiazolo[3,2-A]pyridin-5(3H)-one

Cat. No. B8797435
M. Wt: 214.20 g/mol
InChI Key: VQMGIUMLLBOOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466289B2

Procedure details

Using the same reaction conditions and workup as described for the preparation of Intermediate (I-19b), 2-nitromethylene-thiazolidine (0.65 g, 4.45 mmol) was reacted with malonic acid bis-(2,4,6-trichloro-phenyl) ester (1.5 g, 4.45 mmol) in Xylene (10 mL) to afford the crude product. Purification by column chromatography on silica gel (100% ethylacetate) afforded 0.3 g of the product (33% yield).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]=[C:5]1[NH:9][CH2:8][CH2:7][S:6]1)([O-:3])=[O:2].ClC1C=C(Cl)C=C(Cl)C=1[O:19][C:20](=O)[CH2:21][C:22](OC1C(Cl)=CC(Cl)=CC=1Cl)=[O:23]>C1(C)C(C)=CC=CC=1>[OH:23][C:22]1[C:4]([N+:1]([O-:3])=[O:2])=[C:5]2[S:6][CH2:7][CH2:8][N:9]2[C:20](=[O:19])[CH:21]=1

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
[N+](=O)([O-])C=C1SCCN1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)OC(CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction conditions and workup
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (100% ethylacetate)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C2N(C(C1)=O)CCS2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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